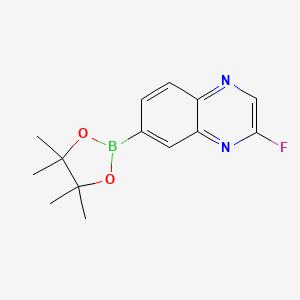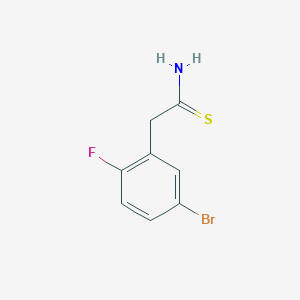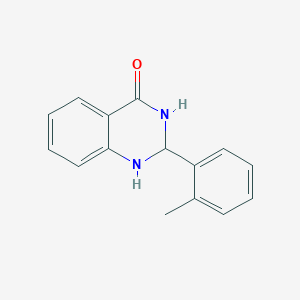![molecular formula C13H21NO6 B13580863 rac-(2R,3R)-1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B13580863.png)
rac-(2R,3R)-1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(2R,3R)-1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid: is a synthetic organic compound that features a pyrrolidine ring substituted with tert-butoxycarbonyl and ethoxycarbonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction conditions are mild, allowing for the formation of the desired ester without significant side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems enable precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions: rac-(2R,3R)-1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ester groups.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
rac-(2R,3R)-1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a building block for biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of rac-(2R,3R)-1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid involves its interaction with molecular targets through its functional groups. The tert-butoxycarbonyl and ethoxycarbonyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 2-(ethoxycarbonyl)pyrrolidine-1-carboxylate
- Ethyl 2-(tert-butoxycarbonyl)pyrrolidine-1-carboxylate
Comparison: rac-(2R,3R)-1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid is unique due to the presence of both tert-butoxycarbonyl and ethoxycarbonyl groups on the pyrrolidine ring. This dual substitution pattern provides distinct chemical properties and reactivity compared to similar compounds with only one type of ester group. The combination of these functional groups enhances its versatility in synthetic applications and its potential as an intermediate in the synthesis of complex molecules.
Eigenschaften
Molekularformel |
C13H21NO6 |
|---|---|
Molekulargewicht |
287.31 g/mol |
IUPAC-Name |
(2R,3R)-3-ethoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H21NO6/c1-5-19-11(17)8-6-7-14(9(8)10(15)16)12(18)20-13(2,3)4/h8-9H,5-7H2,1-4H3,(H,15,16)/t8-,9-/m1/s1 |
InChI-Schlüssel |
QTXGCIJBUIHPGR-RKDXNWHRSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1CCN([C@H]1C(=O)O)C(=O)OC(C)(C)C |
Kanonische SMILES |
CCOC(=O)C1CCN(C1C(=O)O)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-2-[(piperazin-1-yl)methyl]phenol](/img/structure/B13580784.png)
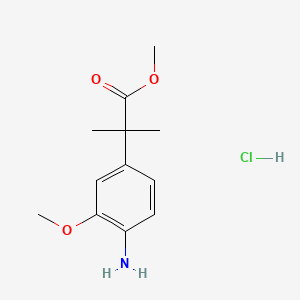
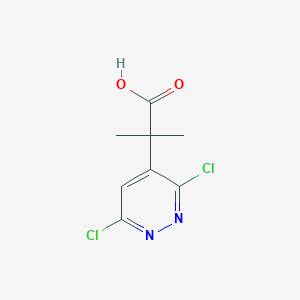

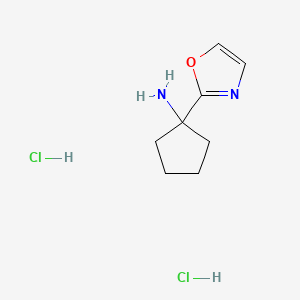
![3-(2-Methoxyethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13580808.png)
![ethyl2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetatedihydrochloride](/img/structure/B13580822.png)

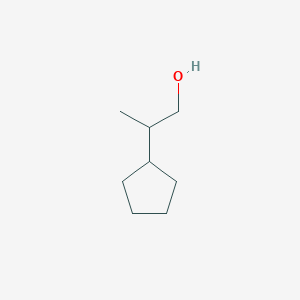
![6-Fluorospiro[3.3]heptane-2,2-dicarboxylic acid](/img/structure/B13580835.png)

